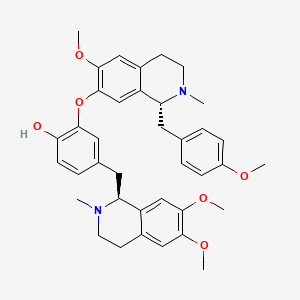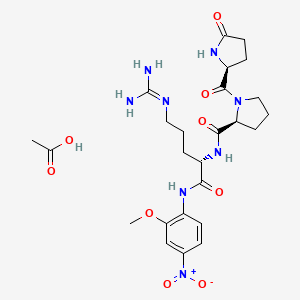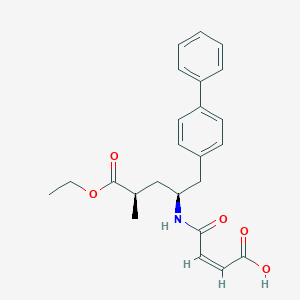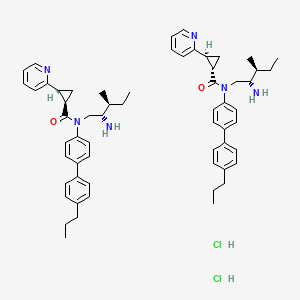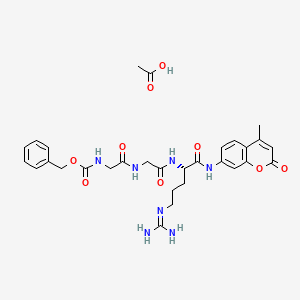
Z-Gly-Gly-Arg-AMC acetate
描述
Z-Gly-Gly-Arg-AMC acetate: is a thrombin-specific fluorogenic substrate used primarily in the testing of thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP) . This compound is particularly valuable in the field of hematology and coagulation studies due to its ability to release a fluorescent signal upon cleavage by thrombin, allowing for precise measurement of thrombin activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Arg-AMC acetate involves the coupling of the peptide sequence Z-Gly-Gly-Arg with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Peptide Synthesis: The peptide Z-Gly-Gly-Arg is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .
化学反应分析
Types of Reactions: Z-Gly-Gly-Arg-AMC acetate primarily undergoes enzymatic hydrolysis when exposed to thrombin. This reaction results in the cleavage of the peptide bond between the arginine residue and AMC, releasing the fluorescent AMC molecule .
Common Reagents and Conditions:
Reagents: Thrombin, DMSO (for solubilization), and buffer solutions (e.g., Tris-HCl).
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products: The major product of the enzymatic hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .
科学研究应用
Chemistry: Z-Gly-Gly-Arg-AMC acetate is used in the development and validation of thrombin inhibitors. It serves as a model substrate in various biochemical assays to study the kinetics and inhibition of thrombin .
Biology: In biological research, this compound is utilized to investigate the role of thrombin in coagulation and other physiological processes. It helps in understanding the mechanisms of thrombin generation and its regulation .
Medicine: Clinically, this compound is employed in diagnostic assays to evaluate thrombin activity in patient samples. It aids in the diagnosis of coagulation disorders and monitoring the efficacy of anticoagulant therapies .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening (HTS) systems to identify potential thrombin inhibitors. It is also involved in the quality control of thrombin-related products .
作用机制
Z-Gly-Gly-Arg-AMC acetate exerts its effects through enzymatic hydrolysis by thrombin. Thrombin specifically recognizes and cleaves the peptide bond between the arginine residue and AMC, releasing the fluorescent AMC molecule. This reaction allows for the quantification of thrombin activity in various samples . The molecular target of this compound is thrombin, and the pathway involved is the coagulation cascade .
相似化合物的比较
Z-Gly-Gly-Arg-AMC: Similar to Z-Gly-Gly-Arg-AMC acetate but without the acetate group.
Z-Gly-Gly-Arg-AMC TFA: A trifluoroacetate salt form of the compound.
Z-Arg-Leu-Arg-Gly-Gly-AMC: Another fluorogenic substrate with a different peptide sequence.
Uniqueness: this compound is unique due to its high specificity for thrombin and its ability to generate a strong fluorescent signal upon cleavage. This makes it an ideal substrate for sensitive and accurate measurement of thrombin activity in various research and clinical applications .
属性
IUPAC Name |
acetic acid;benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O7.C2H4O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;1-2(3)4/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H3,(H,3,4)/t21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGJZBMODPHEX-BOXHHOBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


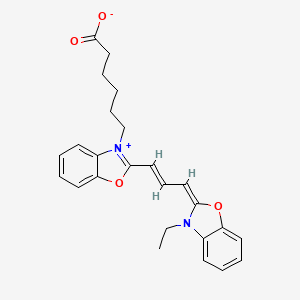
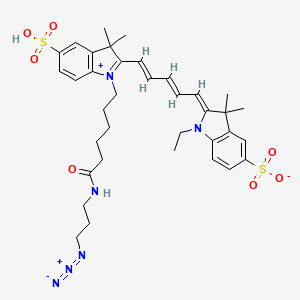
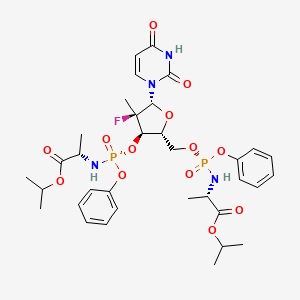
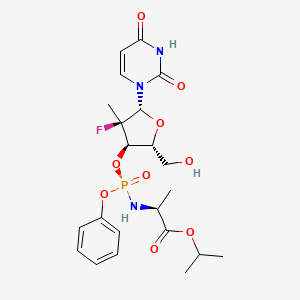
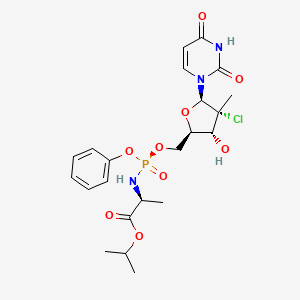
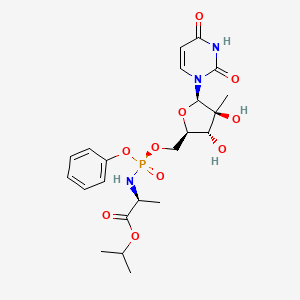
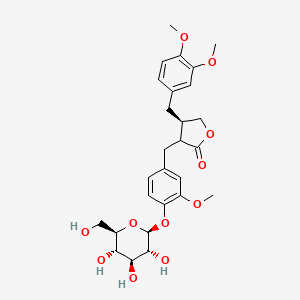
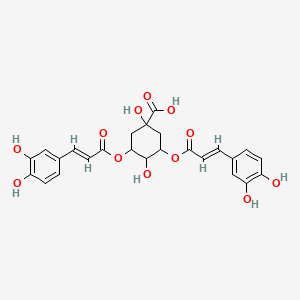
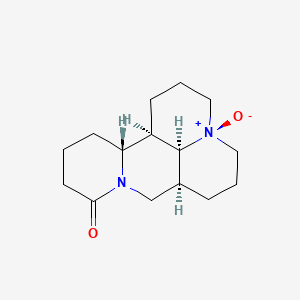
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)
